4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine
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Overview
Description
4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the class of triazines Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine typically involves the reaction of 4-chloro-1,3,5-triazine with 2-methyloxolane-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as acetonitrile or dichloromethane, and a base like triethylamine to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, thereby optimizing the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Hydrolysis: The triazine ring can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of corresponding amines and carboxylic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted triazines can be obtained.
Oxidation Products: Oxidized derivatives with additional functional groups.
Hydrolysis Products: Amines and carboxylic acids.
Scientific Research Applications
4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor by binding to active sites of enzymes or receptors, thereby modulating their activity. The triazine ring structure allows for versatile interactions with various biological molecules, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
4-Chloro-1,3,5-triazine: A precursor in the synthesis of various triazine derivatives.
6-(2-Methyloxolan-2-yl)-1,3,5-triazine-2-amine: A structural isomer with different reactivity and applications.
Uniqueness: 4-Chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C8H11ClN4O |
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Molecular Weight |
214.65 g/mol |
IUPAC Name |
4-chloro-6-(2-methyloxolan-2-yl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C8H11ClN4O/c1-8(3-2-4-14-8)5-11-6(9)13-7(10)12-5/h2-4H2,1H3,(H2,10,11,12,13) |
InChI Key |
SFLKVKZMKIERQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCO1)C2=NC(=NC(=N2)Cl)N |
Origin of Product |
United States |
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